molecular formula C11H13N3 B1623305 2-Hydrazinyl-4,8-dimethylquinoline CAS No. 57369-93-4

2-Hydrazinyl-4,8-dimethylquinoline

Cat. No.: B1623305
CAS No.: 57369-93-4
M. Wt: 187.24 g/mol
InChI Key: IDGTZROMJOZLQC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,8-dimethylquinoline is a chemical compound with the molecular formula C11H13N3 . It has an average mass of 187.241 Da and a monoisotopic mass of 187.110947 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 2-position with a hydrazine functional group and at the 4 and 8 positions with methyl groups .

Scientific Research Applications

Antitumor Applications

2-Hydrazinyl-4,8-dimethylquinoline and its derivatives demonstrate significant potential in antitumor applications. A study explored the synthesis of novel derivatives showing cytotoxicity against various cancer cell lines, indicating promising antitumor properties (Jiang et al., 2012).

Analytical Chemistry and Metal Complexation

In the field of analytical chemistry, hydrazinyl derivatives of quinoline have been utilized for complexation studies. For instance, pH-metric and theoretical studies were conducted on certain hydrazinyl quinoline derivatives, highlighting their significance in chemical analysis and metal complexation (Samy et al., 2018).

Antimicrobial Activity

Some hydrazinyl quinoline compounds have demonstrated antimicrobial activities. Research has shown the efficacy of these compounds against various microbial strains, suggesting their utility in developing new antibacterial agents (Samel & Pai, 2011).

Ligational Behavior in Metal Complexes

The ligational behavior of phenolic quinolyl hydrazones, including derivatives of hydrazinyl quinoline, has been studied, focusing on their interactions with metal ions. This research has implications for the development of new materials and pharmaceuticals (Seleem et al., 2011).

Mass Spectrometry Applications

2-Hydrazinoquinoline has been utilized in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for detecting gaseous carbonyl compounds. This showcases its role in analytical methods for detecting and quantifying chemical compounds (Shigeri et al., 2016).

Properties

IUPAC Name

(4,8-dimethylquinolin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-9-8(2)6-10(14-12)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGTZROMJOZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395011
Record name 2-hydrazinyl-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57369-93-4
Record name 2-hydrazinyl-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4,8-dimethylquinoline (1.00 g, 5.2 mmoles) in NH2NH2 was reacted as outlined in Scheme 1 above to give the desired title compound which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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